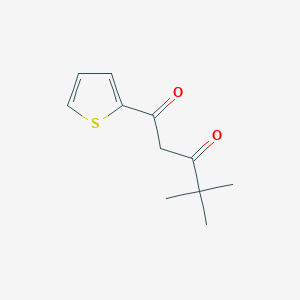
4,4-Dimethyl-1-(thiophen-2-YL)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing a sulfur atom, attached to a pentane-1,3-dione backbone with two methyl groups at the 4th position . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene-2-carbaldehyde with acetylacetone under basic conditions . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent methylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules . These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-1-(thiophen-2-yl)pentane-1,3-dione can be compared with other thiophene derivatives, such as:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound contains a trifluoromethyl group instead of the dimethyl groups, leading to different chemical and biological properties.
2-Thenoyltrifluoroacetone: Another thiophene derivative with a trifluoromethyl group, known for its use as a chelating agent in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C11H14O2S |
|---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
4,4-dimethyl-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
XHQMFRSLKJZXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


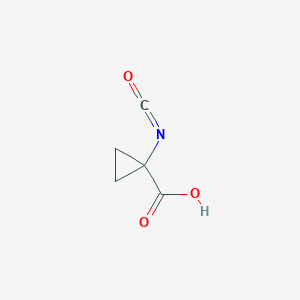
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
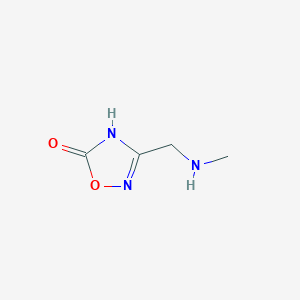

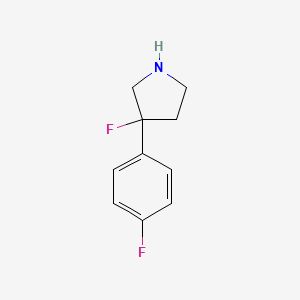
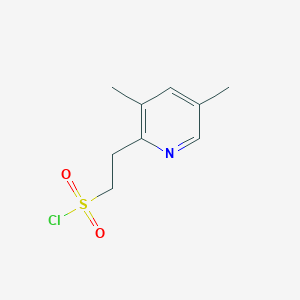

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
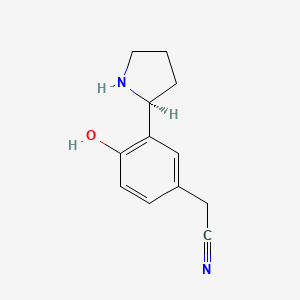
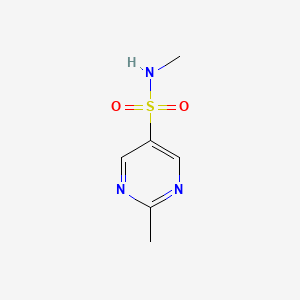

![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
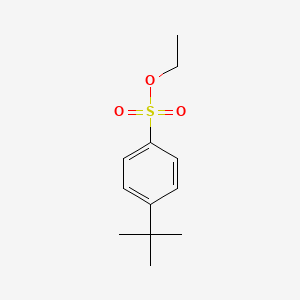
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
